molecular formula C12H18O3 B1295149 (2,2-Diethoxyethoxy)benzene CAS No. 32438-31-6

(2,2-Diethoxyethoxy)benzene

Cat. No. B1295149
CAS RN: 32438-31-6
M. Wt: 210.27 g/mol
InChI Key: IISGAJPGMKEIAZ-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethoxy)benzene is a chemical compound that is related to the family of diethoxybenzenes. These compounds are characterized by the presence of ethoxy groups attached to a benzene ring. The specific structure and substituent positions can significantly influence the physical, chemical, and spectral properties of these compounds.

Synthesis Analysis

The synthesis of related ethyl(diethoxy)benzenes has been explored to identify impurities in 1,2-diethoxybenzene samples. Authentic 3,4-ethyl(diethoxy)benzene was synthesized to confirm structural assignments and identify isomers. This process involved the interpretation of mass spectral data and the use of derivatization techniques to confirm the presence of unreacted OH groups in the compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,5-diethoxy-1,4-bis(3,4-ethylenedioxy-2-thienyl)benzene, has been studied to determine the relative geometry of the benzene and thienyl rings. The dihedral angles between these rings were measured, providing insight into the distortion of the rings compared to unsubstituted analogs .

Chemical Reactions Analysis

The reactivity of methoxymethyl-substituted aryl methyl ethers, which are structurally related to (2,2-Diethoxyethoxy)benzene, has been investigated. These ethers were reacted with BBr3, followed by the addition of MeOH, to afford the corresponding methoxymethyl-substituted arylphenols in high yields. This study highlights the regioselective demethylation of aryl methyl ethers, which is a significant reaction in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethoxybenzene derivatives have been indirectly studied through the analysis of similar compounds. For instance, the crystal structures of 2,5-dialkoxy-1,4-diethynylbenzene derivatives have been characterized, revealing the effects of large substituents on the packing and intermolecular interactions of the molecules. These interactions include weak intermolecular forces and C-H...pi interactions, which are crucial for understanding the properties of these compounds .

Safety And Hazards

When handling “(2,2-Diethoxyethoxy)benzene”, it’s important to use personal protective equipment and avoid breathing vapors, mist, or gas . Ensure adequate ventilation and remove all sources of ignition. Beware of vapors accumulating to form explosive concentrations .

properties

IUPAC Name

2,2-diethoxyethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGAJPGMKEIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067682
Record name Benzene, (2,2-diethoxyethoxy)-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Diethoxyethoxy)benzene

CAS RN

32438-31-6
Record name (2,2-Diethoxyethoxy)benzene
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Record name 2,2-Diethoxyethoxy-benzene,
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Record name Phenoxyacetaldehyde diethyl acetal
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Record name Benzene, (2,2-diethoxyethoxy)-
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Record name Benzene, (2,2-diethoxyethoxy)-
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Record name (2,2-diethoxyethoxy)benzene
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Record name (2,2-DIETHOXYETHOXY)BENZENE
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Synthesis routes and methods I

Procedure details

Sodium hydride (5.83 g of a 55% dispersion in mineral oil) was added to a solution of phenol (12.56 g) in DMPU (25 ml) at 5° C. and the mixture was stirred for 30 minutes. Bromoacetaldehyde diethyl acetal (10.05 ml) was added and the mixture was heated at 110° C. for 5 hours, then allowed to cool. The mixture was partitioned between ethyl acetate (100 ml) and water (100 ml) and the organic phase was separated and washed sequentially with aqueous 2M sodium hydroxide solution (2×50 ml) and water (50 ml). The aqueous fractions were combined and re-extracted with ethyl acetate (100 ml). The combined organic extracts were dried (MgSO4) and concentrated. The resultant oil was purified by flash column chromatography, eluting with ethyl acetate/hexane (1:10 v/v) to give 2-phenoxyacetaldehyde diethyl acetal (9.43 g) as an oil; NMR: 1.25(6H,t, J=7.0 Hz), 3.6-3.85(4H,m), 4.05(2 H,d, J=6.0 Hz), 4.85 (1H,t, J=6.0 Hz) and 6.9-7.35(5H,m).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
12.56 g
Type
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Name
Quantity
25 mL
Type
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Reaction Step One
Quantity
10.05 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.94 g (10 mmol) of phenol, 1.52 g (10 mmol) of chloroacetaldehyde diethyl acetal, 2.77 g (20 mmol) of potassium carbonate, 500 mg of potassium iodide and 5 ml of dimethylformamide were heated for 1 hour at 175° C. under microwave conditions. The mixture was then diluted with 2M aqueous sodium hydroxide solution and extracted with dichloromethane. The organic layer was dried with sodium sulfate and the solvent evaporated in vacuum. The crude product was obtained in almost quantitative yield.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
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Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Stanczuk, N Morris, EA Gardner… - Drug Testing and …, 2013 - Wiley Online Library
5‐(2‐Aminopropyl)benzofuran (5‐APB), a ‘research chemical’ that was first reported by UK authorities to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in …
J Yu, L Huang - ChemCatChem - Wiley Online Library
Ring‐opening of (di)benzofurans is a significant area of research in organic chemistry, offering versatile and direct synthetic strategies to access valuable functional phenol derivatives. …
L Bian, J Hai, E Zhu, J Yu, Y Liu, J Zhou, G Ge, W Tang - researchgate.net
The direct access to 4, 8-functionalized benzo [1, 2-b: 4, 5-b′] difurans (BDFs) is developed. By fine-tuning the energy levels with different 4, 8-functionalities or incorporating with …
Number of citations: 0 www.researchgate.net
A Provençal - 2009 - open.library.ubc.ca
Schiff-base macrocycles have interesting properties that could be used in new materials such as chemical sensors, catalysts and discotic liquid crystals. Triangular [3+ 3] Schiff-base …
Number of citations: 3 open.library.ubc.ca
JC Pelletier, M Chengalvala, J Cottom… - Bioorganic & medicinal …, 2008 - Elsevier
Antagonism of the gonadotropin releasing hormone (GnRH) receptor has shown positive clinical results in numerous reproductive tissue disorders such as endometriosis, prostate …
Number of citations: 37 www.sciencedirect.com
L Bian, J Hai, E Zhu, J Yu, Y Liu, J Zhou… - Journal of Materials …, 2015 - pubs.rsc.org
A direct synthesis of 4,8-functionalized benzo[1,2-b:4,5-b′]difurans (BDFs) is developed. By fine-tuning the energy levels with different 4,8-functionalities or incorporating with electron-…
Number of citations: 29 pubs.rsc.org
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
We report on the development of a series of pyrimidine carboxylic acids that are potent and selective inhibitors of kynurenine monooxygenase and competitive for kynurenine. We …
Number of citations: 67 pubs.acs.org
G Du, W Du, Y An, M Wang, F Hao, X Tong… - Medicinal Chemistry …, 2022 - Springer
The interaction between Lymphocyte function-associated antigen 1 (LFA-1) and intercellular-adhesion molecule-1 (ICAM-1) plays important roles in the cell-mediated immune response …
Number of citations: 2 link.springer.com
TD Penning, MA Russell, BB Chen… - Journal of medicinal …, 2002 - ACS Publications
Leukotriene B 4 (LTB 4 ) is a potent, proinflammatory mediator involved in the pathogenesis of a number of diseases including inflammatory bowel disease, psoriasis, rheumatoid …
Number of citations: 79 pubs.acs.org
Y Wang, F Chen, H Di, Y Xu, Q Xiao… - Journal of medicinal …, 2016 - ACS Publications
Blocking the staphyloxanthin biosynthesis process has emerged as a new promising antivirulence strategy. Previously, we first revealed that CrtN is a druggable target against …
Number of citations: 45 pubs.acs.org

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